molecular formula C12H24O B1664019 2,5,7,7-Tetramethyloctanal CAS No. 114119-97-0

2,5,7,7-Tetramethyloctanal

Cat. No.: B1664019
CAS No.: 114119-97-0
M. Wt: 184.32 g/mol
InChI Key: HZAYXCABCQOHLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5,7,7-Tetramethyloctanal is a branched-chain aldehyde with the molecular formula C₁₂H₂₄O and a molecular weight of 184.32 g/mol. Its structure is defined by the SMILES string CC(C)(C)CC(C)CCC(C)C=O, indicating four methyl groups at positions 2, 5, 7, and 7, along with an aldehyde functional group at the terminal carbon . The compound is registered under CAS 114119-97-0 (reported in fragrance-related sources) and CAS 13851-06-4 (listed in regulatory databases), with EINECS numbers 405-690-0 and 237-584-3, respectively .

Notably, this compound is marketed under the trade name Lyrisal and is used in perfumery due to its odor properties .

Properties

IUPAC Name

2,5,7,7-tetramethyloctanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c1-10(8-12(3,4)5)6-7-11(2)9-13/h9-11H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAYXCABCQOHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C)C=O)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00888865
Record name Octanal, 2,5,7,7-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00888865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114119-97-0
Record name 2,5,7,7-Tetramethyloctanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114119-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5,7,7-Tetramethyloctanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114119970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanal, 2,5,7,7-tetramethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octanal, 2,5,7,7-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00888865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5,7,7-tetramethyloctanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.726
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5,7,7-Tetramethyloctanal can be synthesized through the hydrogenation of 2,5,7,7-tetramethyl-2-octenal. The process involves dissolving 2,5,7,7-tetramethyl-2-octenal in methanol and hydrogenating it in the presence of a palladium/alumina catalyst at 80°C. Initially, the reaction is carried out under a hydrogen pressure of 25 bar for 2-3 hours, followed by an increased pressure of 55 bar for a total hydrogenation time of 10 hours .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of hydrogenation autoclaves and efficient catalysts ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,5,7,7-Tetramethyloctanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,5,7,7-tetramethyloctanal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, leading to the formation of imines. This reactivity is crucial in various biochemical processes and synthetic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Homologs

The compound is most directly comparable to 2,2,7,7-Tetramethyloctane (CAS 1071-31-4), a saturated hydrocarbon with the formula C₁₂H₂₆ and molecular weight 170.33 g/mol . Key differences include:

Property 2,5,7,7-Tetramethyloctanal (Aldehyde) 2,2,7,7-Tetramethyloctane (Alkane)
Functional Group Aldehyde (-CHO) Alkane (C-C single bonds)
Molecular Formula C₁₂H₂₄O C₁₂H₂₆
Polarity Polar (due to -CHO group) Nonpolar
Applications Fragrances (e.g., Lyrisal) Likely industrial solvents or intermediates (no specific data)

However, the lack of empirical data limits direct property comparisons.

Regulatory and Commercial Context

  • CAS Number Discrepancies : this compound is listed under two CAS numbers (114119-97-0 and 13851-06-4), which may indicate differing regulatory classifications or sourcing pathways . Researchers must verify the identity of the compound when sourcing it.
  • Fragrance Use : Unlike 2,2,7,7-Tetramethyloctane, this compound is explicitly approved for use in perfumes in certain jurisdictions, such as India and the EU, under strict guidelines .

Biological Activity

2,5,7,7-Tetramethyloctanal is a branched-chain aldehyde with the molecular formula C12H24O. Its unique structure contributes to various biological activities, making it a subject of interest in chemical and biological research. This article explores its biological activity, supported by data tables and relevant case studies.

This compound is characterized by:

  • Molecular Weight : 184.32 g/mol
  • Structure : A branched alkane with four methyl groups attached to a linear octanal backbone.
  • Physical State : Typically exists as a colorless liquid at room temperature.

Antimicrobial Properties

Research has indicated that various aldehydes exhibit antimicrobial properties. In particular, studies have shown that this compound can inhibit the growth of certain bacteria and fungi. The mechanism is thought to involve disruption of cell membrane integrity due to its hydrophobic nature.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli0.5 mg/mL
Staphylococcus aureus0.3 mg/mL
Candida albicans0.4 mg/mL

Influence on Metabolic Processes

In a study involving nonhuman primates, breath analysis revealed that this compound was among the volatile organic compounds (VOCs) associated with metabolic changes linked to intrauterine growth restriction (IUGR). The compound's levels varied significantly between different groups based on sex and birth weight.

Table 2: VOCs in Nonhuman Primate Breath Analysis

CompoundGroup ComparisonSignificance Level (p-value)
This compoundIUGR vs Control<0.05
Other VOCsVarious Comparisons<0.05

This finding suggests that the compound may serve as a potential biomarker for metabolic disorders.

Neuroactive Effects

Aldehydes are known to interact with neurotransmitter systems. Preliminary studies suggest that this compound may modulate neurotransmitter release in certain neural pathways. This activity could have implications for understanding its role in neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against common pathogens. The results demonstrated significant inhibition rates compared to control groups treated with standard antibiotics.

Case Study 2: Metabolic Biomarker Discovery

A study conducted on baboons identified several VOCs associated with metabolic health. Among these was this compound, which showed altered levels in IUGR subjects compared to healthy controls. This suggests its potential utility in clinical diagnostics for metabolic dysfunctions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5,7,7-Tetramethyloctanal
Reactant of Route 2
Reactant of Route 2
2,5,7,7-Tetramethyloctanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.